Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate
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Overview
Description
Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a thiophene derivative that has shown promise in the treatment of various diseases, including cancer and inflammation.
Mechanism Of Action
The mechanism of action of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the enzyme JAK2, which is involved in the regulation of cell growth and survival. It also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One advantage of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is its low toxicity profile, which makes it a promising candidate for further research. However, one limitation is the lack of research on its pharmacokinetics and pharmacodynamics. Further research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate. One direction is the investigation of its potential as a treatment for other diseases, such as autoimmune disorders and viral infections. Another direction is the optimization of its synthesis method to achieve higher yields and purity. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in humans.
In conclusion, Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is a promising compound that has shown potential in the treatment of various diseases. Its low toxicity profile and ability to inhibit cancer cell growth and reduce inflammation make it a promising candidate for further research. However, further research is needed to determine its optimal dosage and administration route in humans and to investigate its potential as a treatment for other diseases.
Synthesis Methods
The synthesis of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-fluoro-3-nitroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate has shown potential in the treatment of various diseases. It has been studied for its anti-inflammatory and anticancer properties. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
methyl 5-[(N-cyano-4-fluoro-3-nitroanilino)methyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S/c1-22-14(19)13-5-3-10(23-13)7-17(8-16)9-2-4-11(15)12(6-9)18(20)21/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQBYVWOPEQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate |
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